Physicochemical Differentiation: Increased Lipophilicity (LogP) vs. Non-Methylated and Non-Fluorinated Analogs
The calculated partition coefficient (LogP) for 3-(4-fluoro-2-methylphenyl)propanoic acid is 2.15 [1]. This represents a measurable increase in lipophilicity compared to the non-methylated analog 3-(4-fluorophenyl)propanoic acid (calculated LogP ~1.7) and a significant increase over the non-fluorinated analog 3-(4-methylphenyl)propanoic acid (calculated LogP ~1.5) [2]. The combined presence of both the 4-fluoro and 2-methyl substituents contributes additively to this increased hydrophobicity.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.15 (calculated) |
| Comparator Or Baseline | 3-(4-fluorophenyl)propanoic acid (LogP ~1.7); 3-(4-methylphenyl)propanoic acid (LogP ~1.5) |
| Quantified Difference | ΔLogP ≈ +0.45 vs. non-methylated analog; ΔLogP ≈ +0.65 vs. non-fluorinated analog |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Higher LogP values correlate with increased membrane permeability, which can be a critical design parameter in early drug discovery for improving oral bioavailability or CNS penetration.
- [1] Chem960. (n.d.). 3-(4-Fluoro-2-methylphenyl)propanoic acid (CAS 166251-34-9) - Calculated XLogP Value. View Source
- [2] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9888, 3-(4-Fluorophenyl)propanoic acid; and PubChem Compound Summary for CID 76484, 3-(4-Methylphenyl)propanoic acid. View Source
